2-Aminohexanamide
Overview
Description
. It is an amide derived from the amino acid lysine and is primarily used for research purposes. This compound has gained interest due to its potential therapeutic and biological activity.
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involved in cell signaling and metabolism .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, such as altering enzyme activity or affecting cell signaling pathways .
Action Environment
The action, efficacy, and stability of 2-Aminohexanamide can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of its environment, as well as the presence of other compounds or substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminohexanamide can be synthesized by reacting lysine with acetic anhydride, followed by hydrolysis. This reaction produces N-acetyllysine, which is then reduced to this compound using hydrogen gas and a nickel catalyst.
Industrial Production Methods: A notable industrial method involves the two-step hydrogenation of lysine amide precursors. In the first step, 2-oximino-6-nitrohexanamide is produced as an intermediate. Water is removed from the reaction products of the first step, and in the second step, the intermediate 2-oximino-6-aminohexanamide is hydrogenated to this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexanamide undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using hydrogen gas and a nickel catalyst.
Hydrogenation: The two-step hydrogenation process mentioned earlier is a key reaction for its synthesis.
Common Reagents and Conditions:
Hydrogen Gas: Used in the reduction and hydrogenation processes.
Nickel Catalyst: Facilitates the reduction of N-acetyllysine to this compound.
Acetic Anhydride: Reacts with lysine to form N-acetyllysine.
Major Products Formed:
N-acetyllysine: An intermediate in the synthesis of this compound.
2-oximino-6-aminohexanamide: An intermediate in the industrial production process.
Scientific Research Applications
2-Aminohexanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential therapeutic effects and biological activity.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical compounds and materials.
Comparison with Similar Compounds
2,6-Diamino-Hexanoic Acid Amide: Shares structural similarities with 2-Aminohexanamide and is used in similar research applications.
N-acetyllysine: An intermediate in the synthesis of this compound and has similar chemical properties.
Uniqueness: this compound is unique due to its specific structure and potential therapeutic applications. Its synthesis from lysine and its role as an intermediate in various chemical reactions highlight its importance in both research and industrial contexts .
Properties
IUPAC Name |
2-aminohexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHIRCOUAPRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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